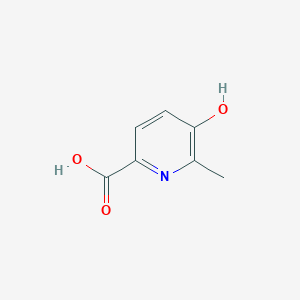
(3R,4R)-rel-3,4-ジフェニルピロリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-rel-3,4-Diphenylpyrrolidine is a chiral compound with two phenyl groups attached to a pyrrolidine ring
科学的研究の応用
(3R,4R)-rel-3,4-Diphenylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-3,4-Diphenylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. For example, the reaction of a suitable diphenyl-substituted precursor with a chiral catalyst can yield the desired (3R,4R) configuration .
Industrial Production Methods
Industrial production of (3R,4R)-rel-3,4-Diphenylpyrrolidine often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of cheaper starting materials, safer reagents, and scalable reaction conditions. For instance, the use of a folding condensation process has been reported to be effective in producing this compound on a larger scale .
化学反応の分析
Types of Reactions
(3R,4R)-rel-3,4-Diphenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenyl ketones, while reduction can produce diphenyl alcohols or amines .
作用機序
The mechanism by which (3R,4R)-rel-3,4-Diphenylpyrrolidine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved often include binding to active sites on proteins, altering their function and activity .
類似化合物との比較
Similar Compounds
Similar compounds include other diphenyl-substituted pyrrolidines and related chiral amines. Examples are (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol and (3R,4R)-1-Benzyl-4-methylpiperidine-3-yl)methylamine .
Uniqueness
What sets (3R,4R)-rel-3,4-Diphenylpyrrolidine apart is its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes .
特性
IUPAC Name |
(3R,4R)-3,4-diphenylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJZQHVIDHUQU-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
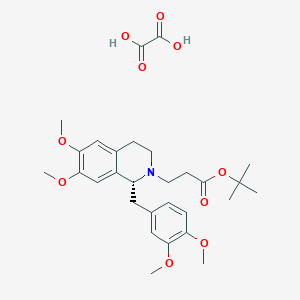

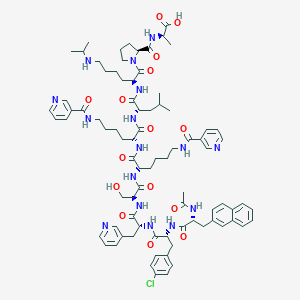
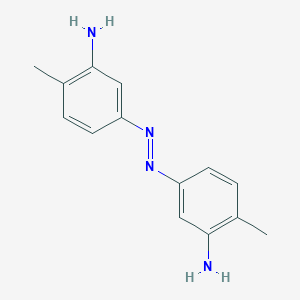
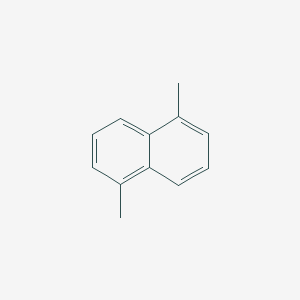

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)



![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)


